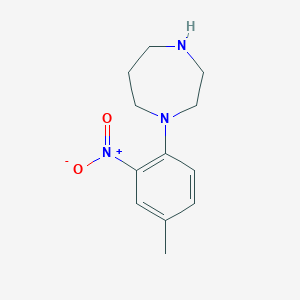

1-(4-Methyl-2-nitrophenyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

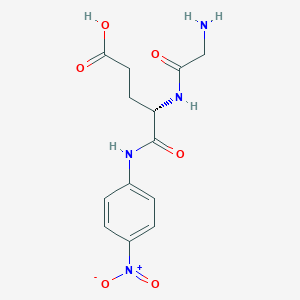

The compound “1-(4-Methyl-2-nitrophenyl)-1,4-diazepane” is a diazepane ring which is a seven-membered ring with two nitrogen atoms, substituted at the 1-position with a 4-methyl-2-nitrophenyl group. The presence of the nitro group (-NO2) and the methyl group (-CH3) on the phenyl ring could potentially influence the chemical behavior of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the diazepane ring and the substituted phenyl group. The diazepane ring is a saturated seven-membered ring with two nitrogens, which could create some ring strain and influence the reactivity of the compound. The 4-methyl-2-nitrophenyl group is an aromatic ring, which could participate in π-π interactions and influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the methyl group, which is electron-donating. These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the nitro group could make the compound more polar and potentially increase its melting and boiling points. The diazepane ring could influence the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación

Synthetic Approaches and Biological Significance

1,4-Diazepines are a class of compounds containing two nitrogen atoms within a seven-membered heterocyclic ring. They have been associated with a wide range of biological activities, making them of significant interest in medicinal chemistry. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been actively pursued for decades. These efforts have highlighted the importance of 1,4-diazepines due to their biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Such derivatives could potentially be exploited for use in the pharmaceutical industry, suggesting avenues for the research and development of new therapeutic agents based on the diazepine scaffold (Rashid et al., 2019).

Environmental Impact and Degradation

Research on the environmental occurrence, fate, and transformation of benzodiazepines highlights the emerging concern regarding these compounds as potential environmental contaminants. While the focus has primarily been on benzodiazepines due to their widespread prescription and usage, the methodologies and findings from these studies could be relevant for understanding the environmental behavior of related compounds such as "1-(4-Methyl-2-nitrophenyl)-1,4-diazepane." These studies involve monitoring the presence in wastewater, evaluating removal efficiencies during water treatment, and identifying degradation products. Such research is crucial for assessing the environmental impact of pharmaceutical compounds and developing strategies for their removal from water sources (Kosjek et al., 2012).

Mecanismo De Acción

Target of Action

It is known that similar compounds often target neuronal preparations, specifically n-methyl-d-aspartate receptors .

Mode of Action

The exact mode of action for 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane is unclear. It is suggested that both ketamine and amitriptyline, which are structurally similar compounds, inhibit n-methyl-d-aspartate receptors in neuronal preparations and may be involved in sensitization of tetrodotoxin-resistant na+ currents in nociceptors by blocking na+ channels .

Biochemical Pathways

Similar compounds have been shown to interact with opioid mechanisms, block ca2+ channels, and block cholinergic, histamine h1, 5-ht2, and α-adrenergic receptors .

Result of Action

Similar compounds have been shown to provide effective, long-term relief from the pain of peripheral neuropathies .

Propiedades

IUPAC Name |

1-(4-methyl-2-nitrophenyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-10-3-4-11(12(9-10)15(16)17)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXSMGZQRFRWML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-2-nitrophenyl)-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)